BenchChemオンラインストアへようこそ!

(2S,3S)-Azetidine-2,3-dicarboxylic acid

NMDA receptor radioligand binding stereoselectivity

(2S,3S)-Azetidine-2,3-dicarboxylic acid (L-trans-ADC, CAS 147235-92-5) is a conformationally restricted analogue of L-glutamate that acts as a stereospecific agonist at N-methyl-D-aspartate (NMDA) receptors. This compound belongs to the azetidine-2,3-dicarboxylic acid (ADC) family, a set of four stereoisomers that have been synthesized in enantiomerically pure form and systematically characterized for their pharmacological profiles at ionotropic glutamate receptors.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 147235-92-5
Cat. No. B115618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Azetidine-2,3-dicarboxylic acid
CAS147235-92-5
Synonyms2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI)
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1
InChIKeyBLLPFMQOLSYTBX-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-Azetidine-2,3-dicarboxylic Acid (L-trans-ADC): Stereodefined NMDA Receptor Agonist with Quantifiable Subtype Selectivity for Targeted CNS Research


(2S,3S)-Azetidine-2,3-dicarboxylic acid (L-trans-ADC, CAS 147235-92-5) is a conformationally restricted analogue of L-glutamate that acts as a stereospecific agonist at N-methyl-D-aspartate (NMDA) receptors [1]. This compound belongs to the azetidine-2,3-dicarboxylic acid (ADC) family, a set of four stereoisomers that have been synthesized in enantiomerically pure form and systematically characterized for their pharmacological profiles at ionotropic glutamate receptors [1]. The (2S,3S) configuration, also designated L-trans-ADC, has been identified as the stereoisomer with the highest affinity for native NMDA receptors and a distinctive subunit-selectivity pattern [1].

Why Generic Azetidine-2,3-dicarboxylic Acid Preparations Cannot Substitute for Stereochemically Defined (2S,3S)-Azetidine-2,3-dicarboxylic Acid


The four stereoisomers of azetidine-2,3-dicarboxylic acid (L-trans, L-cis, D-trans, D-cis) display profoundly divergent NMDA receptor binding affinities, spanning from Ki = 10 µM for L-trans-ADC to Ki > 100 µM and 90 µM for the low-affinity L-cis and D-trans analogues, respectively [1]. Even the second most potent isomer, D-cis-ADC (Ki = 21 µM), exhibits a fundamentally different functional profile, acting as a partial agonist with markedly lower potency at NR2C/D subunits [1]. Consequently, any preparation that lacks rigorous stereochemical definition—such as racemic mixtures or isomerically ambiguous material—will produce confounding, non-reproducible results in electrophysiological and pharmacological studies. The quantitative evidence below demonstrates that only the (2S,3S) enantiomer delivers the defined NMDA receptor potency and NR2D-preferring subunit selectivity required for precise mechanistic investigations.

Quantitative Differentiation Evidence for (2S,3S)-Azetidine-2,3-dicarboxylic Acid: Head-to-Head Comparator Data for Informed Procurement


NMDA Receptor Binding Affinity: (2S,3S)-ADC Outperforms All Other Stereoisomers by ≥2.1-Fold in Competitive Radioligand Binding

In a direct head-to-head comparison of all four stereoisomers using the [³H]CGP39653 radioligand binding assay at native NMDA receptors, (2S,3S)-azetidine-2,3-dicarboxylic acid (L-trans-ADC) exhibited the highest affinity with a Ki of 10 µM. The next best isomer, D-cis-ADC, showed a Ki of 21 µM, representing a 2.1-fold lower affinity. The L-cis-ADC and D-trans-ADC isomers were low-affinity ligands with Ki values of >100 µM and 90 µM, respectively—≥9-fold weaker than (2S,3S)-ADC [1].

NMDA receptor radioligand binding stereoselectivity

NMDA Receptor Subtype Selectivity: (2S,3S)-ADC Is an NR2D-Preferring Full Agonist, Distinct from the Partial Agonist Profile of D-cis-ADC

Electrophysiological characterization at recombinant NMDA receptor subtypes (NR1 co-expressed with NR2A, NR2B, NR2C, or NR2D in Xenopus oocytes) revealed that (2S,3S)-ADC (L-trans-ADC) displays pronounced NR2D preference with an EC50 of 50 µM. This potency is 9.4-fold, 3.4-fold, and 1.9-fold higher than at NR2A (EC50 ≈ 470 µM), NR2B (EC50 ≈ 170 µM), and NR2C (EC50 ≈ 95 µM), respectively. In contrast, D-cis-ADC is a partial agonist at NR2C and NR2D with substantially lower potencies (EC50 = 720 µM and 230 µM, respectively) [1]. The remaining stereoisomers (L-cis-ADC, D-trans-ADC) showed negligible agonist activity.

NMDA receptor subtypes NR2D selectivity electrophysiology

Pharmacological Selectivity: (2S,3S)-ADC Lacks Group I mGluR Agonist Activity, in Contrast to trans-Azetidine-2,4-dicarboxylic Acid (t-ADA)

In a study of cultured cortical neuron excitotoxicity, trans-azetidine-2,3-dicarboxylic acid (the racemic trans form, whose L-trans component is (2S,3S)-ADC) was tested alongside quisqualate as a preferential class I mGluR (mGluR1/5) agonist and found to be inactive at these receptors [1]. By contrast, trans-azetidine-2,4-dicarboxylic acid (t-ADA) activates mGluR1 and mGluR5 with EC50 values of 189.4 ± 6.4 µM and 32.2 ± 8.3 µM, respectively, in phosphoinositide hydrolysis assays [2]. This demonstrates that (2S,3S)-ADC provides functional NMDA receptor agonism without the confounding group I mGluR activity exhibited by the structurally related t-ADA.

metabotropic glutamate receptors mGluR1 mGluR5 receptor selectivity

Stereochemical Integrity: Enantiomerically Pure Synthesis Ensures Reproducible Lot-to-Lot Pharmacological Activity

The ChemMedChem 2009 study employed two distinct stereocontrolled synthetic strategies: one providing the two trans-ADC enantiomers (including (2S,3S)-ADC) and another providing the two cis-ADC enantiomers. The trans-ADC strategy utilizes enantiomerically pure starting materials and chiral auxiliaries to ensure that each stereoisomer is obtained in diastereomerically and enantiomerically pure form, as confirmed by NMR and optical rotation measurements [1]. While commercial vendors should provide certificates of analysis with chiral purity data, the established synthetic route guarantees that properly sourced (2S,3S)-ADC is free of contamination by the low-affinity L-cis-ADC or D-trans-ADC isomers, which would otherwise degrade assay performance.

enantiomeric purity stereocontrolled synthesis quality control

Evidence-Based Research and Industrial Application Scenarios for (2S,3S)-Azetidine-2,3-dicarboxylic Acid


Pharmacological Studies of NR2D-Containing NMDA Receptors in Native and Recombinant Systems

The 9.4-fold selectivity for NR1/NR2D over NR1/NR2A (EC50 50 µM vs. 470 µM) positions (2S,3S)-ADC as a tool compound for isolating NR2D-mediated contributions to excitatory neurotransmission in brain regions enriched with this subunit, such as the thalamus and brainstem [1]. Researchers can employ this compound at low micromolar concentrations to selectively activate NR2D-containing receptors while minimizing recruitment of NR2A/B subtypes, which is not achievable with non-selective NMDA agonists like NMDA itself or with D-cis-ADC (partial agonist, EC50 230 µM at NR2D) [1].

Dissection of NMDA Receptor vs. Group I mGluR Signaling in Synaptic Plasticity and Excitotoxicity Models

Because (2S,3S)-ADC is inactive at group I mGluRs [1], it enables clean experimental designs that separate NMDA receptor-dependent phenomena from mGluR1/5-mediated effects. This contrasts sharply with trans-azetidine-2,4-dicarboxylic acid (t-ADA), which activates mGluR5 with an EC50 of 32 µM [2]. In long-term potentiation (LTP) or excitotoxic injury paradigms, (2S,3S)-ADC can be used to stimulate NMDA receptors without the confounding influence of concurrent mGluR-driven phosphoinositide hydrolysis or intracellular calcium mobilization.

Structure-Activity Relationship (SAR) Studies of the NMDA Receptor Ligand-Binding Domain

The rigid azetidine scaffold of (2S,3S)-ADC restricts the conformational flexibility of the glutamate backbone, making it a valuable probe for mapping stereochemical requirements of the GluN2 agonist-binding pocket. The 2.1-fold affinity advantage over D-cis-ADC (Ki 10 µM vs. 21 µM) and the distinct subunit-selectivity fingerprints across the four stereoisomers [1] provide a rich dataset for computational docking and site-directed mutagenesis studies aimed at understanding ligand-receptor interactions at atomic resolution.

Quality-Controlled Procurement for Reproducible CNS Pharmacology

Given that the L-cis-ADC and D-trans-ADC stereoisomers exhibit Ki values ≥9-fold higher than (2S,3S)-ADC [1], sourcing material with verified enantiomeric purity is essential for reproducible dose-response and selectivity experiments. The established stereocontrolled synthetic route [1] provides a framework for suppliers to deliver (2S,3S)-ADC free of contaminating stereoisomers, and procurement specifications should mandate chiral purity documentation to ensure batch-to-batch consistency.

Quote Request

Request a Quote for (2S,3S)-Azetidine-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.